Imazaméthabenz

Vue d'ensemble

Description

Imazamethabenz is a selective, systemic herbicide belonging to the imidazolinone family. It is primarily used for post-emergence control of grasses and some dicotyledonous weeds in crops such as wheat, barley, and sunflowers . Imazamethabenz works by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

Applications De Recherche Scientifique

Imazamethabenz has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Imazamethabenz is a post-emergence herbicide . Its primary target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

Imazamethabenz inhibits the activity of AHAS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It is selective and systemic, being absorbed through both roots and leaves .

Biochemical Pathways

The inhibition of AHAS disrupts multiple downstream biochemical pathways. The lack of essential amino acids halts protein synthesis, affecting various cellular functions and growth processes. This leads to the eventual death of the plant .

Pharmacokinetics

Imazamethabenz is usually used as the methyl ester . It is a proherbicide, meaning it must undergo chemical conversion by biochemical (enzymatic), chemical, or physical activation processes before becoming the pharmacologically active herbicide

Result of Action

The result of imazamethabenz’s action is the effective control of grasses and some dicotyledonous weeds . By inhibiting AHAS, it disrupts the normal growth processes of these plants, leading to their death .

Action Environment

The efficacy of imazamethabenz can be influenced by environmental factors. For example, soil moisture, temperature, and light intensity can affect the spray deposition of imazamethabenz on wild oat plants . Additionally, the compound’s environmental fate is characterized by moderate mobility in the environment .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Imazamethabenz interacts with the enzyme Pin1, a peptidyl-prolyl cis/trans isomerase . This interaction effectively inhibits Pin1, influencing its physiological function by specifically catalyzing the cis-trans isomerism of the phosphorylated (p)Ser/Thr-Pro amide linkage .

Cellular Effects

Imazamethabenz has been shown to induce apoptosis and inhibit migration and invasion of the breast cancer cell line MCF-7, which overexpresses Pin1 . It does this by inhibiting the Pin1-mediated signaling pathway involving vascular endothelial growth factor and matrix metalloproteinase 9 .

Molecular Mechanism

Imazamethabenz exerts its effects at the molecular level by binding to and inhibiting Pin1 . This inhibition disrupts the conformation of phosphorylatable substrates, thereby affecting the activity of oncogenes and promoting the occurrence and development of tumors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Imazamethabenz can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,5-dimethylimidazole with 4-isopropyl-3-methylphenylacetic acid, followed by esterification to produce imazamethabenz-methyl .

Industrial Production Methods: Industrial production of imazamethabenz typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the separation of para- and meta-isomers using chiral HPLC columns . The final product is obtained through crystallization and drying under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Imazamethabenz undergoes various chemical reactions, including:

Oxidation: Conversion to more polar metabolites.

Reduction: Formation of less active compounds.

Hydrolysis: Breakdown into carboxylic acid derivatives.

Common Reagents and Conditions:

Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Carried out in the presence of water or aqueous acids/bases.

Major Products:

Oxidation: Phenolic and carboxylic acid compounds.

Reduction: Less active imidazolinone derivatives.

Hydrolysis: Carboxylic acids and alcohols.

Comparaison Avec Des Composés Similaires

Imazapyr: Used for non-selective weed control in non-crop areas.

Imazethapyr: Effective against a broad spectrum of weeds in leguminous crops.

Imazaquin: Primarily used in soybean and turfgrass management.

Uniqueness of Imazamethabenz: Imazamethabenz is unique in its selective action against specific grass and dicotyledonous weeds in cereal crops. Its ability to be absorbed through both roots and leaves and its systemic action make it particularly effective in post-emergence applications .

Propriétés

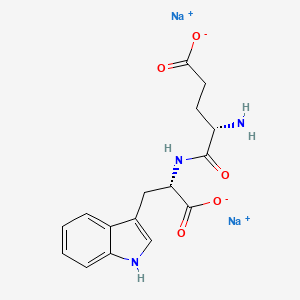

IUPAC Name |

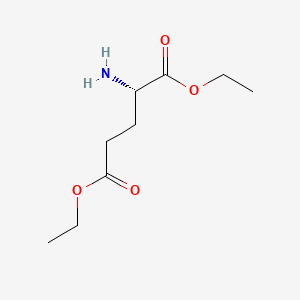

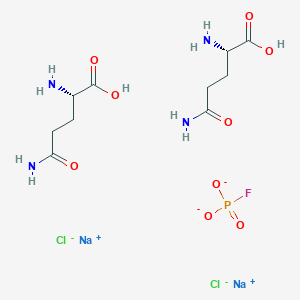

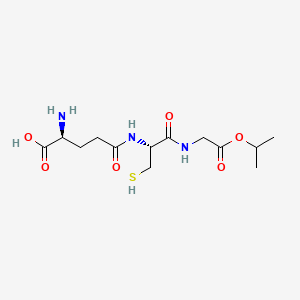

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUNXXKSYBUHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81405-85-8 | |

| Record name | Imazamethabenz [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imazamethabenz?

A1: Imazamethabenz inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

Q2: What are the downstream effects of ALS inhibition by imazamethabenz?

A2: By inhibiting ALS, imazamethabenz disrupts the production of essential BCAAs []. This leads to a cascade of effects, including the inhibition of protein synthesis, cell division, and ultimately, plant growth [].

Q3: Does imazamethabenz affect starch accumulation in plants?

A3: Yes, studies have shown that imazamethabenz treatment can lead to increased starch accumulation in the chloroplasts of treated leaves, while reducing starch levels in the stem []. This suggests that the herbicide may interfere with the transport of photosynthates within the plant.

Q4: What is the molecular formula and weight of imazamethabenz?

A4: Imazamethabenz is a mixture of two isomers: methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate (meta-imazamethabenz) and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate (para-imazamethabenz). The molecular formula for both isomers is C15H18N2O3, and the molecular weight is 274.32 g/mol.

Q5: Does imazamethabenz absorb light in the UV-Vis region?

A5: Yes, imazamethabenz exhibits absorbance in both the ultraviolet and visible (near-ultraviolet) regions of the electromagnetic spectrum []. This suggests a potential for natural photolytic degradation in the environment.

Q6: How does the formulation of imazamethabenz affect its efficacy?

A6: Different formulations of imazamethabenz, such as liquid concentrate (LC) and suspension concentrate (SC), can exhibit varying levels of efficacy and compatibility with other herbicides [, ]. For instance, MCPA ester antagonized the activity of the LC formulation but not the SC formulation when applied to wild oats [].

Q7: Can the efficacy of imazamethabenz be improved by adjusting application parameters?

A7: Yes, several studies have demonstrated that the efficacy of imazamethabenz can be influenced by factors such as carrier volume, adjuvant type, and the addition of acidifying agents [, , , ].

Q8: Does imazamethabenz itself catalyze any reactions?

A8: Imazamethabenz is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting ALS.

Q9: Have any computational studies been conducted on imazamethabenz?

A9: While specific QSAR models are not discussed in the provided abstracts, the use of an image analyzer to estimate spray deposition on wild oat by measuring the ratio of projected leaf area to total leaf area suggests the application of computational tools in studying imazamethabenz efficacy [].

Q10: Are there strategies to improve the formulation and stability of imazamethabenz?

A12: Research indicates that the addition of adjuvants like crop oil, methylated seed oil, or acidifying agents like sodium bisulfate can enhance the efficacy and potentially the stability of imazamethabenz formulations [, ].

Q11: Are there known cases of weed resistance to imazamethabenz?

A14: Yes, studies have identified wild oat populations resistant to imazamethabenz [, , ]. This resistance poses a significant challenge for weed management and highlights the need for alternative control strategies.

Q12: What is the mechanism behind wild oat resistance to imazamethabenz?

A15: Research suggests that resistance in wild oat is primarily attributed to reduced metabolism of imazamethabenz-methyl to its active acid form, imazamethabenz acid, rather than alterations in the target site (ALS) [].

Q13: Is there cross-resistance between imazamethabenz and other ALS-inhibiting herbicides?

A16: Yes, cross-resistance to various ALS inhibitors, including imazamethabenz, has been observed in wild mustard populations []. This cross-resistance poses a significant challenge for weed management, as it limits the effectiveness of multiple herbicides with the same mode of action.

Q14: What analytical techniques are used to quantify imazamethabenz and its metabolites?

A17: Several analytical techniques have been employed to study imazamethabenz, including liquid chromatography (LC) coupled with various detectors such as UV detection and mass spectrometry (MS) [, , ].

Q15: Does the application of organic fertilizers affect the degradation of imazamethabenz in soil?

A19: Yes, research has shown that the presence of organic fertilizers can slow down the degradation of imazamethabenz and its acid metabolite in soil []. This highlights the potential impact of agricultural practices on herbicide persistence and the need for careful management.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.